6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: Fluorination can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Morpholino Group Addition: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could reduce the quinoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline-based molecules.
Biology
Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Sulfonylquinolines: Compounds with a sulfonyl group attached to the quinoline core, known for their diverse biological activities.
Uniqueness
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-15-3-5-16(6-4-15)30(26,27)20-17-12-14(22)2-7-19(17)23-13-18(20)21(25)24-8-10-29-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKOADXHBUJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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